molecular formula C18H18O3 B1292303 4-Acetoxy-4'-propylbenzophenone CAS No. 890099-72-6

4-Acetoxy-4'-propylbenzophenone

Cat. No.: B1292303
CAS No.: 890099-72-6
M. Wt: 282.3 g/mol
InChI Key: YQECFYLXIKCQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-4’-propylbenzophenone is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.34. It is also known by its IUPAC name, 4-(4-propylbenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a propyl group attached to a benzophenone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-propylbenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzophenone and acetic anhydride, followed by the addition of a catalytic amount of sulfuric acid. The mixture is then heated to about 50-60°C for 15 minutes, after which it is cooled and the product is precipitated by the addition of water .

Industrial Production Methods

Industrial production methods for 4-Acetoxy-4’-propylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and filtration are employed to obtain high-purity 4-Acetoxy-4’-propylbenzophenone .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-propylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

4-Acetoxy-4’-propylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-propylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The benzophenone core can absorb UV light, making it useful as a UV absorber in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the acetoxy and propyl groups, making it less versatile in certain applications.

    4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, affecting its reactivity and applications.

    4-Propylbenzophenone: Lacks the acetoxy group, which limits its use as a photoinitiator and UV absorber.

Uniqueness

4-Acetoxy-4’-propylbenzophenone is unique due to the presence of both acetoxy and propyl groups, which enhance its chemical reactivity and versatility in various applications. The combination of these functional groups allows it to participate in a wider range of chemical reactions and makes it suitable for diverse scientific research and industrial applications .

Properties

IUPAC Name

[4-(4-propylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-4-14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)21-13(2)19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECFYLXIKCQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641713
Record name 4-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-72-6
Record name 4-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.